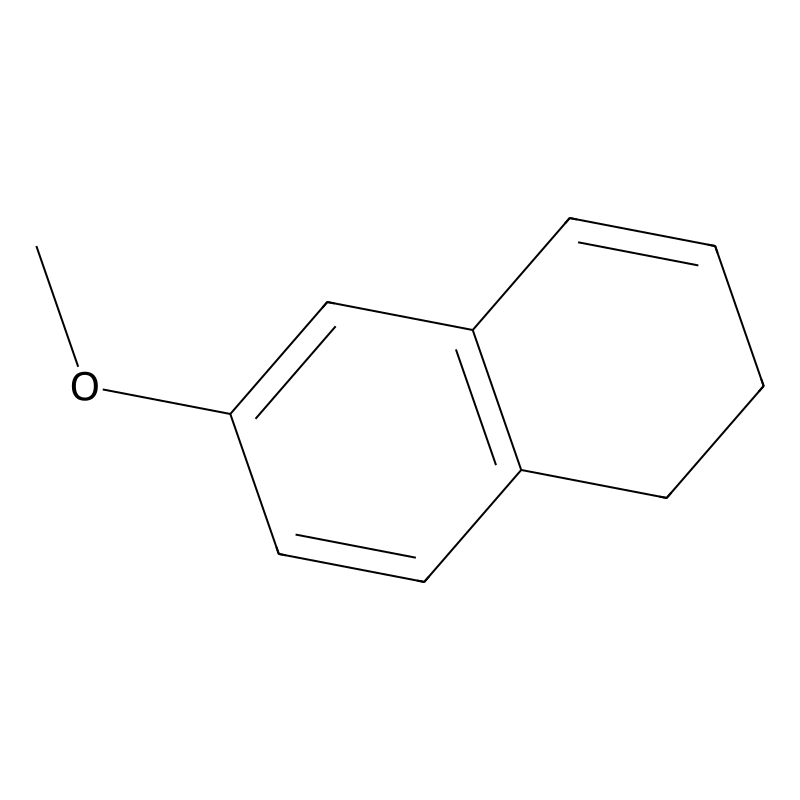

6-Methoxy-1,2-dihydronaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Synthetic Intermediate: Organic synthesis often relies on the creation of complex molecules from simpler building blocks. Some scientific studies explore the use of 6-M-1,2-DHN as a starting material for the synthesis of more complex molecules. For instance, researchers have described its use in the synthesis of various tetralin derivatives []. Tetralin is a bicyclic molecule with potential applications in the pharmaceutical industry [].

6-Methoxy-1,2-dihydronaphthalene is an organic compound characterized by a naphthalene structure with a methoxy group (-OCH₃) attached to one of its rings. It is a bicyclic compound that falls within the category of polycyclic aromatic hydrocarbons, specifically a derivative of naphthalene. The molecular formula for 6-Methoxy-1,2-dihydronaphthalene is C₁₁H₁₂O, and it has a molecular weight of approximately 176.21 g/mol. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or chromyl chloride, leading to products such as quinones or carboxylic acids.

- Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts like palladium on carbon, yielding various dihydronaphthalene derivatives.

- Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as halides or alkoxides, often facilitated by the presence of a base.

Major Products Formed- Oxidation: Quinones or carboxylic acids.

- Reduction: 1,2-dihydronaphthalene derivatives.

- Substitution: Halogenated or alkylated derivatives.

6-Methoxy-1,2-dihydronaphthalene exhibits notable biological activity, particularly in its interactions with enzymes. It has been shown to interact with cytochrome P450 enzymes, which play critical roles in drug metabolism. This interaction can lead to the formation of reactive intermediates that may participate in various biochemical pathways. The compound also has the potential to influence gene expression by acting as a transcriptional regulator, binding to specific DNA sequences and modulating the transcription of target genes.

Molecular Mechanism

The compound's effects are mediated through:

- Binding to enzyme active sites, leading to either inhibition or activation.

- Interaction with cofactors such as NADPH during metabolic processing.

Several methods have been developed for synthesizing 6-Methoxy-1,2-dihydronaphthalene:

- Reduction of Naphthalene Derivatives: This method involves the hydrogenation of 6-methoxynaphthalene using hydrogen gas in the presence of palladium on carbon as a catalyst under controlled conditions (temperature and pressure).

- Electrophilic Aromatic Substitution: Another synthetic route includes introducing hydroxyl and methoxy groups into naphthalene derivatives through electrophilic aromatic substitution reactions .

- Industrial Production: In industrial settings, large-scale hydrogenation processes are optimized for high yields and purity, often utilizing continuous flow reactors and advanced catalyst systems.

6-Methoxy-1,2-dihydronaphthalene is utilized in various applications:

- Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.

- Pharmaceutical Research: Its interactions with biological systems make it a candidate for further studies in drug development and metabolic research.

Research indicates that 6-Methoxy-1,2-dihydronaphthalene interacts significantly with cytochrome P450 enzymes. This interaction not only affects drug metabolism but may also influence biochemical pathways related to inflammation and apoptosis. Studies have shown that this compound can modulate enzymatic activities and gene expression levels, making it a subject of interest for pharmacological applications.

Several compounds share structural similarities with 6-Methoxy-1,2-dihydronaphthalene. Here are some notable examples:

| Compound Name | Structure Characteristics |

|---|---|

| 1,2-Dihydronaphthalene | Basic naphthalene structure without substituents |

| 3-Bromo-6-methoxy-1,2-dihydronaphthalene | Contains bromine substitution |

| 1-(4-benzyloxyphenyl)-6-methoxy-2-phenyl-3,4-dihydronaphthalene | More complex structure with additional phenyl groups |

Uniqueness

The uniqueness of 6-Methoxy-1,2-dihydronaphthalene lies in its specific methoxy substitution at the sixth position of the naphthalene ring. This particular arrangement influences its chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy group enhances solubility and may affect how the compound interacts with biological targets .

The synthesis of 6-methoxy-1,2-dihydronaphthalene traces back to mid-20th-century advancements in aromatic hydrocarbon chemistry. Early methodologies focused on functionalizing naphthalene derivatives through electrophilic substitution and catalytic hydrogenation. A pivotal study in 1977 demonstrated the compound’s synthesis via gas-phase pyrolysis of 1-(2'-methoxyphenyl)-1,3-butadiene, yielding the dihydronaphthalene framework through intramolecular cyclization. This method highlighted the compound’s stability under thermal conditions and its potential as a precursor for tetralone derivatives, which are foundational in medicinal chemistry.

Further refinements emerged in the 2000s, including thallium(III)-mediated ring-contraction reactions to generate indan derivatives, showcasing the compound’s versatility in constructing polycyclic architectures. These historical developments underscore its role as a scaffold for exploring reaction mechanisms and stereochemical outcomes in organic synthesis.

Significance in Organic Chemistry

6-Methoxy-1,2-dihydronaphthalene occupies a niche in organic chemistry due to its hybrid structure, which bridges aromatic reactivity and aliphatic flexibility. Key applications include:

- Intermediate in Natural Product Synthesis: The compound has been utilized in model studies toward sesquiterpenes like mutisianthol, where its dihydronaphthalene core facilitates ring-contraction reactions.

- Building Block for Pharmaceuticals: Derivatives such as 3-bromo-6-methoxy-1,2-dihydronaphthalene are employed in developing kinase inhibitors and anti-inflammatory agents.

- Probe for Reaction Mechanisms: Its methoxy group directs electrophilic substitutions, making it a valuable substrate for studying regioselectivity in aromatic systems.

The compound’s significance is further amplified by its compatibility with modern catalytic methods, including palladium-catalyzed cross-couplings and asymmetric hydrogenations.

Nomenclature and Classification

6-Methoxy-1,2-dihydronaphthalene adheres to IUPAC naming conventions, with systematic classification as follows:

| Property | Description |

|---|---|

| IUPAC Name | 6-methoxy-1,2-dihydronaphthalene |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| CAS Registry Number | 60573-58-2 |

| Structural Class | Bicyclic, polycyclic aromatic hydrocarbon derivative |

| Functional Groups | Methoxy (-OCH₃), alkene (C=C) |

The compound’s structure comprises a naphthalene ring system with partial saturation at the 1,2-positions, reducing aromaticity while retaining planar rigidity. Spectroscopic data, including NMR and IR, confirm the methoxy group’s electron-donating effects and the alkene’s conjugation with the aromatic π-system.

Research Significance and Academic Interest

Academic interest in 6-methoxy-1,2-dihydronaphthalene spans multiple disciplines:

- Medicinal Chemistry: The compound’s derivatives exhibit bioactivity against cytochrome P450 enzymes, influencing drug metabolism pathways.

- Material Science: Its planar structure aids in designing liquid crystals and photoluminescent materials.

- Synthetic Methodology: Researchers leverage its reactivity to develop novel cyclization and cross-coupling protocols.

Recent studies highlight its role in synthesizing sphingosine-1-phosphate receptor agonists, which show promise in treating autoimmune diseases like multiple sclerosis. These applications underscore its enduring relevance in both academic and industrial settings.

6-Methoxy-1,2-dihydronaphthalene is an organic compound characterized by a distinctive molecular structure consisting of a dihydronaphthalene backbone with a methoxy substituent at the 6-position [1] [2]. The compound represents an important class of aromatic heterocycles with significant implications for spectroscopic and electrochemical investigations [3].

Physical State and Appearance

6-Methoxy-1,2-dihydronaphthalene exists as a liquid at room temperature (20°C) [3]. The compound demonstrates typical characteristics of substituted dihydronaphthalene derivatives, maintaining fluidity under standard atmospheric conditions. The liquid state facilitates various analytical applications and synthetic transformations, particularly in solution-phase reactions [3].

Solubility Parameters

The solubility characteristics of 6-methoxy-1,2-dihydronaphthalene are primarily governed by its aromatic structure and methoxy substitution pattern. Based on structural analogues, the compound exhibits preferential solubility in organic solvents rather than aqueous media [4]. The presence of the methoxy group (-OCH₃) provides some polarity to the otherwise hydrophobic dihydronaphthalene framework [4].

The compound demonstrates enhanced solubility in dichloromethane and ethanol due to its non-polar aromatic structures [4]. Conversely, solubility in water is very low, reflecting the hydrophobic characteristics of the alkyl and aromatic portions in its structure [4]. Temperature dependency plays a significant role, with solubility increasing with temperature in organic solvents, making dissolution more favorable under heated conditions [4].

Thermal Properties

The thermal characteristics of 6-methoxy-1,2-dihydronaphthalene include several critical parameters:

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 257.6°C at 760 mmHg (calculated) | [5] |

| Flash Point | 97.449°C (calculated) | [5] |

| Density | 1.043 g/cm³ (calculated) | [5] |

The compound exhibits thermal stability typical of substituted dihydronaphthalene derivatives. However, thermal decomposition studies on related 1,2-dihydronaphthalene compounds indicate that thermal decomposition occurs at elevated temperatures (300-450°C), producing various products including tetralin, naphthalene, hydrogen, and hydrocarbon dimers [6] [7]. The thermal decomposition process involves radical intermediates and hydrogen atom production, which participate in subsequent hydrocracking reactions [6] [7].

Spectroscopic Characteristics

Collision Cross Section Data

Mass spectrometry analysis reveals characteristic collision cross section (CCS) values for various adduct ions of 6-methoxy-1,2-dihydronaphthalene [2]. The predicted CCS values demonstrate ion-specific variations:

The collision cross section data provides valuable insights for analytical identification and quantification. The molecular ion [M]⁺ exhibits a CCS value of 131.0 Ų, while adduct formation with various ions produces distinct CCS signatures ranging from 125.5 Ų for [M+H-H₂O]⁺ to 178.3 Ų for [M+CH₃COO]⁻ [2].

Ultra Violet-Visible Spectral Properties

The ultraviolet-visible absorption characteristics of 6-methoxy-1,2-dihydronaphthalene are influenced by its conjugated aromatic system. Related methoxy-substituted dihydronaphthalene derivatives demonstrate characteristic absorption maxima in the ultraviolet region [8]. Specifically, the absorption spectrum in ethanol shows λₘₐₓ = 274 nm with log ε = 4.25 for structurally similar compounds [8].

The electronic transitions in the compound are attributed to π→π* transitions within the aromatic system, with the methoxy group serving as an electron-donating substituent that influences the electronic properties [8].

Fluorescence Properties

6-Methoxy-1,2-dihydronaphthalene and related compounds exhibit notable fluorescence properties that make them suitable for photophysical studies [9] [10]. The fluorescence characteristics are enhanced by the rigid structure of the dihydronaphthalene backbone [10].

Research on structurally related 6-methoxy compounds demonstrates significant fluorescence emission with applications in fluorescent dye synthesis [9]. The compounds have been characterized by visible absorption-emission spectra and successfully applied as fluorescent materials [9].

The photophysical behavior includes fluorescence quenching by oxygen and shorter singlet lifetimes in aerated solvents, which supports assignments of excited state processes [11]. The fluorescence properties are particularly relevant for applications in biological imaging and chemical sensing [12].

Stability and Reactivity Profile

The stability and reactivity of 6-methoxy-1,2-dihydronaphthalene are characterized by several key features:

Chemical Stability: The compound demonstrates stability under ambient conditions but shows reactivity toward oxidizing agents and electrophilic species [3]. The methoxy group serves as an electron-donating substituent, activating the aromatic ring toward electrophilic aromatic substitution reactions [3].

Thermal Stability: While stable at moderate temperatures, the compound undergoes thermal decomposition at temperatures exceeding 300°C [6] [7]. The decomposition process involves radical formation and hydrogen atom abstraction mechanisms [6] [7].

Photochemical Behavior: The compound exhibits photochemical reactivity, particularly under ultraviolet irradiation, leading to various photodegradation pathways [11]. The photochemical processes involve excited singlet and triplet states that participate in oxidative reactions [11].

Reactivity toward Electrophiles: The aromatic system, activated by the methoxy substituent, demonstrates enhanced reactivity toward electrophilic reagents, facilitating various synthetic transformations .

Electrochemical Properties

The electrochemical behavior of 6-methoxy-1,2-dihydronaphthalene reflects the electronic properties of the substituted aromatic system. Related dihydronaphthalene compounds demonstrate characteristic oxidation potentials that vary with substitution patterns [14] [15].

Anodic Oxidation: The compound undergoes electrochemical oxidation at carbon electrodes, leading to the formation of radical cation intermediates [14] [16]. The oxidation process involves single-electron transfer mechanisms that generate reactive intermediates capable of participating in subsequent chemical transformations [14].